molecular formula C29H28O7 B11592280 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid

Cat. No.: B11592280
M. Wt: 488.5 g/mol
InChI Key: JDUQKFBKRCLHHF-UHFFFAOYSA-N
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Description

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid is a complex organic compound with a unique structure that includes a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid involves multiple steps. One common method includes the cyclization of tandem Michael/Michael adducts using iodine as a catalyst . The reaction typically occurs under solvent-free conditions, which is both efficient and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclization and saccharin sulfonic acid as a catalyst . The reactions are often carried out under mild conditions to ensure high yields and minimal by-products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions typically yield xanthenediones .

Scientific Research Applications

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The xanthene core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]methyl}benzoic acid is unique due to its specific structure, which includes an ethoxyphenoxy group and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H28O7

Molecular Weight

488.5 g/mol

IUPAC Name

4-[[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-ethoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C29H28O7/c1-2-34-25-15-19(13-14-22(25)35-16-17-9-11-18(12-10-17)29(32)33)26-27-20(30)5-3-7-23(27)36-24-8-4-6-21(31)28(24)26/h9-15,26H,2-8,16H2,1H3,(H,32,33)

InChI Key

JDUQKFBKRCLHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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